molecular formula C20H22F2N2O3 B4712209 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4712209
M. Wt: 376.4 g/mol
InChI Key: FOZQXDQMBOWOKS-UHFFFAOYSA-N
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Description

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. In

Mechanism of Action

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound acts as an antagonist of the serotonin 5-HT1A receptor, which reduces the inhibitory tone on the release of serotonin and other neurotransmitters, leading to an increase in their release. This compound also acts as a partial agonist of the dopamine D2 receptor, which enhances the release of dopamine in the brain, leading to an increase in reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has been shown to reduce the symptoms of schizophrenia, such as hallucinations and delusions, by modulating the activity of the dopamine system. This compound has also been shown to reduce the symptoms of depression and anxiety by modulating the activity of the serotonin system. This compound has also been shown to have analgesic effects by modulating the activity of the opioid system.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A and dopamine D2 receptors. This compound also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, this compound also has some limitations for lab experiments, including its potential side effects, such as sedation and hypotension, and its potential interactions with other drugs.

Future Directions

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has several potential future directions for scientific research, including the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and the investigation of its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. This compound also has potential applications in personalized medicine, where it could be used to identify patients who are more likely to respond to certain treatments based on their genetic profile. Overall, this compound has significant potential for scientific research and therapeutic applications, and further studies are needed to fully understand its mechanisms of action and potential clinical applications.

Scientific Research Applications

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and pain. This compound has been shown to act as a potent antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. This compound has also been shown to act as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3/c1-14(27-19-8-3-15(21)13-18(19)22)20(25)24-11-9-23(10-12-24)16-4-6-17(26-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZQXDQMBOWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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